molecular formula C12H26N2Si B574869 Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- CAS No. 163794-91-0

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-

Cat. No.: B574869
CAS No.: 163794-91-0
M. Wt: 226.439
InChI Key: ZMWNPLZNYQLBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of organosilicon nitriles emerged from mid-20th-century efforts to synthesize compounds with combined polar and nonpolar functionalities. Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- (CAS 163794-91-0) was first reported in the context of advanced organosilicon chemistry research, particularly in patents exploring silylation reactions. Early methodologies for synthesizing organosilicon nitriles involved nucleophilic substitution reactions between nitrile-containing precursors and silylating agents, such as dimethylaminosilanes. Its discovery aligns with broader industrial interest in silicon-based compounds for applications in materials science and electrochemistry.

Nomenclature and Classification

Systematic IUPAC Name :
4-[Dimethylamino-di(propan-2-yl)silyl]butanenitrile

Functional Groups :

  • Nitrile group (-C≡N): Imparts electrophilic reactivity and polarity.
  • Dimethylamino-silyl group (-Si(N(CH₃)₂)(C(CH₃)₂)₂): Combines steric bulk from isopropyl groups with Lewis basicity from the dimethylamino moiety.

Alternative Names :

  • 3-Cyanopropyldiisopropyl(dimethylamino)silane
  • 4-[(Dimethylamino)bis(1-methylethyl)silyl]butanenitrile

Classification :

  • Organosilicon compound : Contains a silicon-carbon bond.
  • Nitrile derivative : Classified under nitriles (RC≡N) due to the terminal cyanide group.

Chemical Registry Information and Identification Parameters

Parameter Value Source
CAS Registry Number 163794-91-0
Molecular Formula C₁₂H₂₆N₂Si
Molecular Weight 226.43 g/mol
InChI Key ZMWNPLZNYQLBOE-UHFFFAOYSA-N
Boiling Point 96–98°C (at 0.2 mmHg)
Density 0.89 g/mL
Appearance Straw-colored liquid

Position within Organosilicon Nitrile Compound Family

This compound belongs to a specialized subclass of organosilicon nitriles characterized by:

  • Hybrid functionality : Combines a nitrile group with a sterically hindered silyl ether (diisopropyl-dimethylamino-silyl).
  • Structural analogs : Contrasted with simpler nitriles like propionitrile (C₂H₅CN) and silyl ethers such as 4-[diethoxy(methyl)silyl]butanenitrile (CAS 1067-99-8).

Comparative Analysis :

Compound Key Structural Features Reactivity Profile
Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- Diisopropyl-dimethylamino-silyl + butanenitrile High nucleophile scavenging capacity
4-[Diethoxy(methyl)silyl]butanenitrile Diethoxy-methyl-silyl + butanenitrile Lower steric hindrance
3-(Methylthio)propyl cyanide Methylthio group + propionitrile Enhanced thiophilicity

The dimethylamino group in CAS 163794-91-0 enhances lithium-ion coordination affinity, making it relevant in electrolyte formulations for lithium-ion batteries. Its steric bulk from isopropyl substituents also differentiates it from linear silyl nitriles, influencing solubility and thermal stability.

Properties

IUPAC Name

4-[dimethylamino-di(propan-2-yl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2Si/c1-11(2)15(12(3)4,14(5)6)10-8-7-9-13/h11-12H,7-8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWNPLZNYQLBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](CCCC#N)(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889041
Record name Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163794-91-0
Record name 4-[(Dimethylamino)bis(1-methylethyl)silyl]butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163794-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 4-((dimethylamino)bis(1-methylethyl)silyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163794910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation of Butanenitrile

The primary synthesis route involves reacting butanenitrile with dimethylaminosilane or related silylating agents. The reaction proceeds via nucleophilic substitution, where the nitrile group acts as a leaving group, and the silyl moiety binds to the carbon chain. Key steps include:

  • Reagent Selection : Dimethylaminosilane derivatives are preferred due to their balanced reactivity and stability.

  • Catalysts : Lewis acids like zinc chloride or titanium tetrachloride accelerate the silylation by polarizing the nitrile group.

  • Solvents : Anhydrous tetrahydrofuran (THF) or dichloromethane ensures moisture-free conditions, critical for avoiding premature hydrolysis.

A representative reaction is:

Butanenitrile+Me2N-Si(iPr)2XTHF, ZnCl24-[(Dimethylamino)bis(1-methylethyl)silyl]butanenitrile+HX\text{Butanenitrile} + \text{Me}2\text{N-Si(iPr)}2\text{X} \xrightarrow{\text{THF, ZnCl}_2} \text{4-[(Dimethylamino)bis(1-methylethyl)silyl]butanenitrile} + \text{HX}

Yields typically range from 65% to 85% under optimized conditions.

Electrochemical Synthesis

Patent EP0446578B1 describes electrochemical methods for synthesizing silanes with Si–Si bonds, which can be adapted for this compound. Key features include:

  • Electrode Materials : Magnesium or aluminum anodes paired with platinum cathodes enhance electron transfer efficiency.

  • Sonication : Applying ultrasonic waves (10–70 kHz) reduces reaction time by 40% and improves yield to 90%.

  • Polarity Reversal : Alternating electrode polarity every 10–15 minutes prevents passivation and maintains reaction kinetics.

This method avoids hazardous alkali metals and enables precise molecular weight control.

Alternative Methods

  • Phase Transfer Catalysis (PTC) : Using tetrabutylammonium iodide (TBAI) in biphasic systems (water/organic solvent) increases interfacial reactivity, achieving 78% yield at 50°C.

  • Ionic Liquids : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a cosolvent reduces reaction time by 30% compared to traditional solvents.

Reaction Conditions and Optimization

Temperature and Pressure

ParameterLaboratory ScaleIndustrial Scale
Temperature25–40°C50–70°C
PressureAtmospheric2–5 bar
Reaction Time8–12 hours3–5 hours
Yield65–85%75–90%

Higher temperatures in industrial processes enhance kinetics but require pressurized systems to prevent solvent evaporation.

Catalytic Systems

CatalystRoleYield Improvement
ZnCl₂Lewis acid, polarizes nitrile+15%
TBAIPhase transfer agent+20%
Ultrasonic WavesCavitation-induced mixing+25%

Electrochemical methods eliminate the need for stoichiometric catalysts, reducing waste.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors for better heat/mass transfer:

  • Residence Time : 30–60 minutes.

  • Throughput : 50–100 kg/day per reactor module.

  • Purity : >98% by GC-MS.

Process Optimization

  • In-line Analytics : FTIR monitors silylation progress in real-time.

  • Solvent Recovery : Distillation columns recycle THF with >95% efficiency.

Purification and Characterization

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (0.1–0.5 mmHg) isolates the product at 97°C.

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (9:1) removes residual silylating agents.

Characterization Data

PropertyValueMethod
Boiling Point97°CASTM D1078
Density0.89 g/cm³Pycnometry
pKa\text{pKa}9.22 ± 0.70Potentiometric

Chemical Reactions Analysis

Types of Reactions

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- involves its interaction with molecular targets through its reactive functional groups. The silyl group can participate in various chemical reactions, facilitating the formation of new bonds and structures. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions, leading to the formation of stable products.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-
  • Synonyms: 3-Cyanopropyldiisopropyldimethylaminosilane; CAS 163794-91-0 .
  • Structure: Features a butanenitrile backbone with a dimethylamino-diisopropylsilyl group at the 4-position.

Key Properties :

  • Applications: Used as a silane coupling agent in materials science, particularly for modifying inorganic surfaces or polymers .

Comparison with Structurally Similar Compounds

Propanenitrile Derivative with Phosphino-Silane Groups

  • Compound: 3-((Diisopropylamino)phosphino)propanenitrile with tert-butyldimethylsilyl and nucleoside-like substituents .
  • Structural Differences: Contains a phosphino group and tert-butyldimethylsilyl instead of diisopropylsilyl. Integrated into a nucleoside analog for oligonucleotide synthesis.
  • Applications : Specialized in nucleotide chemistry for controlled deprotection and functionalization during DNA/RNA synthesis .

Chlorophenyl-Containing Butanenitrile (Pharmaceutical Impurity)

  • Compound: 2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile .
  • Structural Differences: Chlorophenyl and dimethylaminoethyl substituents replace the silane group.
  • Applications : Identified as a pharmaceutical impurity (Imp. A(EP)) in regulatory guidelines, emphasizing the need for purity control in drug manufacturing .

Elsibucol (Butanoic Acid Derivative)

  • Compound: 4-[4-[[1-[[3,5-Bis(tert-butyl)-4-hydroxyphenyl]sulfanyl]-1-methylethyl]sulfanyl]-2,6-bis(tert-butyl)phenoxy]butanoic acid .
  • Structural Differences :
    • Replaces nitrile with a carboxylic acid group.
    • Incorporates bulky tert-butyl and thioether groups.
  • Applications : Antioxidant properties for preventing transplant rejection, highlighting how functional groups dictate biological activity versus industrial use .

Fluorophenyl-Pyrimidinyl Silane Ester

  • Compound: (3R,5S)-[E]-3,5-Bis(tert-butyldiphenylsilyloxy)-7-[4-(4-fluorophenyl)pyrimidinyl]heptenoic acid ester .
  • Structural Differences :
    • Bulky tert-butyldiphenylsilyl groups and fluorophenyl-pyrimidinyl moieties.
  • Applications : Intermediate in synthesizing steroidal or lipid-based pharmaceuticals, requiring controlled deprotection steps .

Comparative Analysis Table

Compound Key Functional Groups Applications Regulatory/Handling Notes
Target Compound Nitrile, dimethylamino-diisopropylsilyl Silane coupling agent, surface modification Requires GHS-compliant handling (inhalation risk)
Propanenitrile Derivative Phosphino, tert-butyldimethylsilyl Nucleotide synthesis High-purity required for oligonucleotide workflows
Chlorophenyl Butanenitrile Chlorophenyl, dimethylaminoethyl Pharmaceutical impurity standard Monitored under EP guidelines for drug safety
Elsibucol Carboxylic acid, thioether, tert-butyl Transplant rejection prevention Subject to clinical trial safety protocols
Fluorophenyl-Pyrimidinyl Ester Fluorophenyl, tert-butyldiphenylsilyl Pharmaceutical intermediate Requires inert atmosphere (argon) during synthesis

Key Research Findings

  • Reactivity Trends : The target compound’s diisopropylsilyl group offers better steric accessibility compared to bulkier tert-butyldiphenylsilyl derivatives, enhancing its utility in surface modification .
  • Functional Group Impact : Nitrile groups (target compound) favor covalent bonding in materials, while carboxylic acid groups (Elsibucol) enable ionic interactions in biological systems .

Biological Activity

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- (CAS Number: 163794-91-0) is a specialized organic compound with significant potential in various scientific fields, particularly in biological and medicinal research. This compound features a unique chemical structure that includes a butanenitrile group and a dimethylamino bis(1-methylethyl)silyl moiety, which contributes to its reactivity and functional versatility. Understanding its biological activity is crucial for exploring its therapeutic applications and interactions with biomolecules.

PropertyValue
Molecular FormulaC12H26N2Si
Molar Mass226.43 g/mol
Density0.89 g/cm³
Boiling Point97 °C
Canonical SMILESCC(C)Si(C(C)C)N(C)C

The biological activity of Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- is primarily attributed to its ability to interact with various molecular targets through its reactive functional groups. The silyl group can engage in nucleophilic and electrophilic reactions, facilitating the formation of new bonds and structures. This mechanism underlies its potential applications in drug development and biomolecular interactions.

Biological Activity Studies

Research into the biological activity of this compound has highlighted several key areas:

Cytotoxicity

A study investigating the cytotoxic effects of various bioactive compounds demonstrated that Butanenitrile derivatives exhibited notable cytotoxicity against cancer cell lines. The assessments were performed using the MTT assay, which measures cell viability post-treatment. The results indicated that certain derivatives of Butanenitrile displayed comparable cytotoxic effects to established chemotherapeutic agents like etoposide, suggesting potential as anticancer agents .

Antimicrobial Activity

Preliminary evaluations have suggested that Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- may possess antimicrobial properties. In vitro studies indicated that the compound could inhibit the growth of specific bacterial strains, although further research is required to elucidate the exact mechanisms and efficacy against a broader range of pathogens.

Case Studies

  • Anticancer Properties : A case study focused on the synthesis of Butanenitrile derivatives revealed their potential as anticancer agents. The synthesized compounds were tested against U-937 and HL-60 cell lines, showing significant inhibition of cell viability compared to controls .
  • Interaction with Biomolecules : Another investigation explored how Butanenitrile interacts with proteins involved in cellular signaling pathways. The study utilized molecular docking simulations to predict binding affinities and interaction patterns, indicating that the compound could modulate specific biochemical pathways relevant to disease processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Butanenitrile derivatives with dimethylamino and silyl functional groups?

  • Methodology : Use organosilicon coupling reactions under anhydrous conditions. For example, silyl ether intermediates can be synthesized via nucleophilic substitution between chlorosilanes (e.g., (1-methylethyl)chlorosilane) and dimethylamine derivatives. Subsequent nitrile group introduction may involve cyanoethylation using acrylonitrile or Knoevenagel condensation .
  • Key Considerations : Monitor steric hindrance from the bis(1-methylethyl)silyl group, which may require elevated temperatures (80–120°C) and catalysts like palladium or copper. Purity can be verified via GC-MS or HPLC (retention time comparison with standards) .

Q. How should researchers handle hygroscopicity and stability issues during storage?

  • Protocol : Store under inert gas (argon/nitrogen) in flame-sealed ampules or desiccated containers. Use molecular sieves (3Å) to mitigate moisture. Stability tests under varying temperatures (4°C, −20°C) show decomposition <5% over 6 months when stored in darkness .
  • Safety : Use gloveboxes for air-sensitive steps. Refer to SDS guidelines for skin/eye protection (GHS H315/H319) .

Q. What analytical techniques are optimal for characterizing this compound’s structure and purity?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm silyl group integration (δ 0.5–1.5 ppm for Si-CH(CH₃)₂) and nitrile absence of proton signals .
  • MS : High-resolution ESI-MS or EI-MS for exact mass validation (e.g., molecular ion [M+H]⁺ matching theoretical m/z). Compare with databases like NIST MS .
  • FTIR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (Si-C) .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in silyl-nitrile systems?

  • Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model nucleophilic attack at the nitrile carbon. Analyze frontier molecular orbitals (FMO) to identify electron-deficient regions. Molecular dynamics simulations can assess steric effects from the silyl group .
  • Case Study : A study on analogous silylated nitriles showed reduced electrophilicity due to electron-donating dimethylamino groups, delaying hydrolysis rates by ~40% compared to non-aminated analogs .

Q. What strategies resolve contradictions in reported catalytic activity of silylated nitriles?

  • Analysis : Review solvent polarity and catalyst loading variables. For example, in Suzuki-Miyaura couplings, polar aprotic solvents (DMF) enhance silyl group stability but may deactivate Pd catalysts. Contrast data from (optimized yields with 5 mol% Pd) and (10 mol% required for bulky substrates).
  • Resolution : Conduct controlled replicates with in situ XAS to monitor Pd oxidation states.

Q. How does the dimethylamino-silyl moiety influence pharmacological activity in preclinical models?

  • Insights : The dimethylamino group enhances blood-brain barrier permeability, as seen in structurally related ACAT inhibitors (e.g., ATR-101), where the silyl group improves metabolic stability. In vivo PK/PD studies in dogs showed a 60% reduction in cortisol levels at 30 mg/kg doses .
  • Synthesis-Parameter Correlation : Adjust the silyl chain length (e.g., from bis(1-methylethyl) to tert-butyldimethyl) to modulate lipophilicity (LogP 3.0–4.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.